molecular formula C11H11ClN2O2S B13248709 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride

1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B13248709
M. Wt: 270.74 g/mol
InChI Key: RJZGRTVNFBZRKD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for sulfonyl chlorides and heterocyclic systems. Its full IUPAC name is 1-(4-imidazol-1-ylphenyl)ethanesulfonyl chloride , derived by prioritizing the sulfonyl chloride functional group as the principal chain substituent. The ethane backbone is substituted at the 1-position with a sulfonyl chloride group and at the 4-position of the phenyl ring with a 1H-imidazol-1-yl group. The CAS registry number 1343920-89-7 uniquely identifies this compound in chemical databases.

Key structural descriptors include:

  • Molecular formula : C₁₁H₁₁ClN₂O₂S
  • Molecular weight : 270.74 g/mol
  • SMILES notation : CC(C₁=CC=C(C=C₁)N₂C=CN=C₂)S(=O)(=O)Cl
  • InChIKey : RJZGRTVNFBZRKD-UHFFFAOYSA-N

The systematic identification process emphasizes the connectivity of the imidazole, phenyl, and sulfonyl chloride groups, which collectively define its reactivity and physicochemical behavior.

Molecular Architecture: Imidazole-Phenyl-Sulfonyl Chloride Connectivity

The molecular architecture of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride features three distinct regions:

  • Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1H-tautomer places the hydrogen at the N1 position, enabling conjugation with the phenyl ring.
  • Phenyl bridge : A para-substituted benzene ring connecting the imidazole to the ethane backbone. The C–N bond between the phenyl and imidazole (1.318–1.437 Å) facilitates π-conjugation, as evidenced by bond-length alternation in crystallographic studies.
  • Sulfonyl chloride group : The ethane chain terminates in a sulfonyl chloride (–SO₂Cl) moiety, with sulfur in the +6 oxidation state. The S–Cl bond length (1.98–2.02 Å) and S=O bonds (1.42–1.45 Å) are consistent with related sulfonyl chlorides.

Crystallographic analyses of analogous sulfonyl chlorides reveal that the sulfonyl group adopts a tetrahedral geometry around sulfur, with O–S–O angles of 117–120° and Cl–S–O angles of 104–108°. The imidazole and phenyl rings are coplanar (±5°), optimizing π-orbital overlap, while the ethane spacer introduces torsional flexibility (C–C–S–O dihedral angles: 6–70°).

Comparative Structural Analysis with Related Aryl Sulfonyl Chlorides

Structural comparisons with benchmark aryl sulfonyl chlorides highlight unique features of this compound:

Property 1-[4-(Imidazolyl)phenyl]ethane-SO₂Cl 4-Toluenesulfonyl chloride Benzenesulfonyl chloride
Aromatic substituent 4-Imidazol-1-ylphenyl 4-Methylphenyl Phenyl
Molecular weight 270.74 g/mol 190.65 g/mol 176.62 g/mol
S–Cl bond length 1.99 Å 1.98 Å 1.97 Å
Conformational flexibility Moderate (ethane spacer) Low (direct attachment) Low

The imidazole substituent introduces significant electronic effects:

  • Resonance donation : The imidazole’s lone pairs delocalize into the phenyl ring, reducing electrophilicity at sulfur compared to 4-toluenesulfonyl chloride.
  • Steric bulk : The non-planar imidazole ring creates steric hindrance around the sulfonyl chloride, potentially slowing nucleophilic substitution reactions.
  • Hydrogen-bonding capacity : The imidazole N–H group (in alternative tautomers) can participate in intermolecular interactions absent in simpler aryl sulfonyl chlorides.

Tautomerism and Conformational Dynamics in the Imidazole Moiety

The imidazole ring exhibits prototropic tautomerism, existing in two dominant forms:

  • 1H-imidazole tautomer : Proton resides at N1, enabling conjugation with the phenyl ring (predominant in non-polar environments).
  • 3H-imidazole tautomer : Proton shifts to N3, altering electronic distribution (favored in polar solvents or under acidic conditions).

Hirshfeld surface analyses of related imidazole derivatives demonstrate that tautomerization significantly impacts molecular polarization and non-covalent interactions. For this compound:

  • 1H-tautomer : Stabilized by intramolecular hydrogen bonding between imidazole N3 and sulfonyl oxygen (distance: 2.54 Å).
  • 3H-tautomer : Exhibits stronger intermolecular interactions with π-systems due to exposed N1 lone pairs.

Conformational dynamics are further influenced by:

  • Ethane spacer rotation : The C–C single bond allows rotation between phenyl and sulfonyl chloride groups, sampling dihedral angles from 0° to 180°.
  • Sulfonyl group orientation : The S=O groups adopt antiperiplanar or synclinal arrangements relative to the imidazole ring, modulating electrophilicity.

Computational studies (DFT/B3LYP/6-311++G**) predict a 4.2 kcal/mol energy difference between tautomers, with the 1H-form being more stable in the gas phase. Solvent effects (e.g., acetonitrile) reduce this gap to 1.8 kcal/mol, enhancing tautomeric interconversion.

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,1H3

InChI Key

RJZGRTVNFBZRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride generally involves two key steps:

  • Step 1: Introduction of the imidazole moiety onto the phenyl ring.
  • Step 2: Sulfonylation of the ethane side chain to form the sulfonyl chloride.

These steps can be executed in various sequences depending on the starting materials and desired purity.

Imidazole Substitution on Phenyl Ring

A common approach to attach the imidazole ring to the phenyl group is via nucleophilic aromatic substitution or coupling reactions. One documented method involves:

  • Reacting imidazole with a suitable aryl halide or aryl ketone derivative under basic conditions.
  • For example, imidazole is reacted with para-chloroacetophenone in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature followed by reflux to form 1-(4-(1H-imidazol-1-yl)phenyl)ethanone intermediates.

This intermediate can then be further functionalized to introduce the sulfonyl chloride group.

Introduction of the Ethan-1-sulfonyl Chloride Group

The sulfonyl chloride moiety is typically introduced by oxidation and chlorination of the corresponding sulfonyl or sulfide precursor. Two main approaches are reported:

Chlorination of Sulfoxide or Sulfide Precursors
  • A patented method describes the preparation of sulfonyl chloride derivatives by reacting sulfoxide intermediates with chlorine gas in aqueous acidic media at low temperatures (5–10 °C) to achieve high conversion.
  • The process involves:
    • Stirring the sulfoxide in acetic acid and water under nitrogen.
    • Bubbling chlorine gas through the mixture.
    • Monitoring reaction completion by color change and HPLC.
    • Isolation by solvent evaporation, washing, and crystallization.
  • This method yields sulfonyl chlorides in high purity and yield (up to 97%).
Sulfonyl Chloride Formation via Thionyl Chloride Treatment
  • Another common method involves treating the corresponding sulfonic acid or sulfonate ester with thionyl chloride (SOCl2) under reflux to replace the hydroxyl or ester group with a chlorine atom, forming the sulfonyl chloride.
  • This reaction typically proceeds with good yields (60–90%) and is widely used in sulfonyl chloride synthesis.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Imidazole substitution Imidazole + para-chloroacetophenone, KOH, DMSO, reflux ~48–60 Formation of imidazolylphenyl ethanone intermediate
2 Oxidation/Chlorination Sulfoxide + Cl2 gas in AcOH/H2O, 5–10 °C 87–97 Patented method for sulfonyl chloride formation
OR Sulfonyl chloride formation Sulfonic acid + SOCl2, reflux 60–90 Alternative method for sulfonyl chloride

Detailed Experimental Conditions

Imidazole Substitution Example

  • Reagents: Imidazole (0.01 mol), potassium hydroxide (0.015 mol), para-chloroacetophenone (0.01 mol)
  • Solvent: Dimethyl sulfoxide (30 mL)
  • Procedure: Stir imidazole and KOH at room temperature for 2 hours, add para-chloroacetophenone dropwise, reflux at 100 °C for 24 hours.
  • Workup: Cool, neutralize, extract with chloroform, dry over MgSO4, concentrate.
  • Purification: Column chromatography with hexane:chloroform (6:4).
  • Yield: 48.4% of the imidazolylphenyl ethanone intermediate.
  • Characterization: NMR and IR spectroscopy confirm structure.

Sulfonyl Chloride Formation via Chlorination

  • Reagents: Sulfoxide intermediate, chlorine gas, acetic acid, water.
  • Conditions: Stir at 9–10 °C for 6 hours, bubble chlorine gas at 5–6 °C for 25 minutes.
  • Monitoring: Persistent green color and HPLC analysis for completion.
  • Isolation: Heat to 15 °C, concentrate under reduced pressure, triturate with toluene and iso-hexane, filter, and dry under vacuum at 40 °C.
  • Yield: Up to 97% pure sulfonyl chloride.
  • Notes: Stirring speed and temperature control critical for product quality.

Sulfonyl Chloride Formation via Thionyl Chloride

  • Reagents: Corresponding sulfonic acid or carboxylic acid derivative, thionyl chloride.
  • Conditions: Reflux in benzene or suitable solvent.
  • Yield: 55–90% depending on substrate and conditions.
  • Advantages: Straightforward, commonly used in sulfonyl chloride synthesis.

Comparative Analysis of Preparation Methods

Feature Chlorination of Sulfoxide (Patented) Thionyl Chloride Method
Reaction Temperature Low (5–10 °C) Reflux temperatures (~80–110 °C)
Reaction Time Several hours (6+ h) Typically shorter (1–3 h)
Yield High (87–97%) Moderate to high (55–90%)
Purity High, crystalline product Depends on workup
Scalability Industrially viable Widely used in lab and industry
Safety Considerations Handling chlorine gas Handling toxic SOCl2

Summary and Recommendations

  • The most efficient and industrially relevant method for preparing this compound involves chlorination of sulfoxide intermediates under controlled low-temperature conditions with chlorine gas in acidic aqueous media.
  • The imidazole substitution step is typically performed by nucleophilic substitution of para-chloroacetophenone with imidazole under basic conditions in DMSO, followed by purification.
  • Alternatively, sulfonyl chloride formation via thionyl chloride treatment of sulfonic acids or related precursors is a well-established route with good yields, suitable for laboratory-scale synthesis.
  • Each method requires careful control of reaction parameters to maximize yield and purity.
  • Analytical techniques such as NMR, IR, and HPLC are essential for confirming product identity and purity.

Scientific Research Applications

1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations[][3].

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties[][3].

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development[][3].

    Industry: It is used in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with two structurally related imidazole-phenyl derivatives (Table 1).

Table 1: Key Properties of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl Chloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₁H₁₁ClN₂O₂S 270.73 Ethane-sulfonyl chloride Nucleophilic substitution (e.g., sulfonamide synthesis)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 265.45 Chloromethyl, dimethyl, nitro SN2 reactions (chloromethyl), aromatic substitution (nitro)
(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-amine hydrochloride C₁₁H₁₄ClN₃ 223.70 Ethylamine hydrochloride Base/nucleophile (amine), pharmaceutical intermediate
Key Observations:

Functional Groups: The sulfonyl chloride group in the target compound enhances electrophilicity, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters. The chloromethyl group in the nitro-substituted analog (C₁₂H₁₂ClN₃O₂) facilitates SN2 substitutions, while the nitro group (–NO₂) directs electrophilic aromatic substitution . The amine hydrochloride in the third analog (C₁₁H₁₄ClN₃) acts as a protonated nucleophile, useful in salt formation or as a chiral building block .

Electronic Effects :

  • The electron-withdrawing nitro group in the second analog reduces electron density on the phenyl ring, directing further substitutions to meta positions.
  • The sulfonyl chloride group is strongly electron-withdrawing, polarizing adjacent bonds and increasing reactivity toward nucleophiles.

Synthetic Routes :

  • Chlorination with SOCl₂ is a shared method for introducing reactive chloride groups (e.g., chloromethyl in ). The target compound may be synthesized via sulfonation followed by chlorination.
  • The amine hydrochloride analog likely originates from reduction of nitriles or imines, followed by HCl treatment.

Biological Activity

1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structure, which combines an imidazole ring with a sulfonyl chloride functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O2S, with a molecular weight of 270.74 g/mol. The presence of the imidazole ring is particularly noteworthy as it contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings often exhibit significant antimicrobial properties . A study highlighted that derivatives of this compound show antibacterial activity against various pathogens, including resistant strains. The mechanism of action is believed to involve the interaction of the imidazole moiety with biological targets, influencing enzyme activity and cellular processes .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Tested Strains
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
Streptomycin28S. aureus

The above table summarizes the antibacterial activity of various imidazole derivatives, demonstrating the potential effectiveness of these compounds against common bacterial strains .

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity. Studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, which are significant pathogens in immunocompromised patients .

Anticancer Properties

The anticancer potential of imidazole-containing compounds has also been explored. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar imidazole derivatives:

  • Study on Antibacterial Activity : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using the cylinder wells diffusion method. Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Antifungal Evaluation : Ahsan et al. investigated the antifungal properties of synthesized derivatives against common fungal strains, revealing promising results that support further development for therapeutic applications .
  • Anticancer Mechanisms : Research has shown that imidazole derivatives can inhibit specific kinases involved in cancer cell signaling, leading to reduced cell viability and increased apoptosis rates in treated cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride, and what critical parameters must be controlled during synthesis?

The compound is typically synthesized via sulfonation of the imidazole-phenyl precursor. A common method involves reacting 1-[4-(1H-imidazol-1-yl)phenyl]ethane with chlorosulfonic acid under an inert atmosphere (e.g., nitrogen) at controlled temperatures (0–5°C) to minimize side reactions like hydrolysis or oxidation. Post-reaction purification via recrystallization (using non-polar solvents) or flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the sulfonyl chloride. Key parameters include moisture control, reaction time (2–4 hours), and stoichiometric excess of chlorosulfonic acid (1.5–2.0 equiv) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • 1H/13C NMR : To confirm the presence of the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl chloride group (distinctive coupling patterns).
  • HPLC : Use a C18 column with a methanol/water mobile phase (65:35 v/v, adjusted to pH 4.6 with sodium acetate and 1-octanesulfonate) to assess purity (>98% by UV detection at 254 nm) .
  • LCMS : For molecular weight confirmation (expected [M+H]+ ~284.7 g/mol) and detection of hydrolyzed byproducts .

Q. What are the common side products formed during its synthesis, and how are they identified?

Hydrolysis products (e.g., sulfonic acids) and dimerized imidazole derivatives are common. These are identified via:

  • TLC : Compare Rf values against authentic samples using silica gel plates (ethyl acetate/hexane, 1:1).
  • HPLC-MS : Detect sulfonic acid byproducts (retention time shifts and [M-H]- ions at m/z ~246) .

Advanced Research Questions

Q. How does the electronic nature of the imidazole ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

The electron-rich imidazole ring enhances the electrophilicity of the sulfonyl chloride via resonance stabilization of the transition state. Comparative kinetic studies (e.g., Hammett plots) with non-imidazole analogs (e.g., benzene sulfonyl chlorides) show a 3–5× faster reaction rate with amines (e.g., aniline) in polar aprotic solvents (DMF, acetonitrile). Computational DFT analyses (B3LYP/6-31G*) further reveal reduced activation energy (ΔG‡ ~15 kcal/mol) due to imidazole’s electron-donating effects .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage and handling?

  • Storage : Anhydrous conditions (argon atmosphere, molecular sieves in sealed vials).
  • Solvent Choice : Use dry dichloromethane or THF; avoid alcohols or water-contaminated solvents.
  • Stability Monitoring : Karl Fischer titration to ensure solvent water content <50 ppm. Pre-treatment with triethylamine (0.1 equiv) can scavenge trace moisture .

Q. How can computational chemistry tools aid in designing novel derivatives of this compound for targeted biological activity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities.
  • DFT Calculations : Optimize sulfonamide transition states to evaluate substituent effects on reaction rates.
  • Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes for introducing substituents (e.g., fluorination at the phenyl ring) .

Q. What experimental design principles apply to optimizing its use in bioconjugation reactions with peptides?

  • DoE (Design of Experiments) : Vary pH (6.5–8.5), temperature (4–25°C), and molar ratios (1:1 to 1:3 sulfonyl chloride:peptide) to maximize conjugation efficiency.
  • Kinetic Analysis : Use stopped-flow UV-Vis to monitor reaction progress (λmax ~280 nm for sulfonamide formation).
  • Quenching Protocols : Add excess tert-butylamine to terminate reactions and prevent over-modification .

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